Thallium(i)2-ethylhexanoate

Materials Science Superconductor Synthesis Solution Processing

Thallium(I) 2-ethylhexanoate (CAS 210578-56-6) is the definitive Tl(I) precursor for non‑aqueous solution processing. Its branched C8 carboxylate ligand ensures high solubility in chloroform, toluene, etc.—essential for spin‑coating and MOD of Tl‑Ba‑Ca‑Cu‑O superconducting films with Tc up to 120 K. Unlike water‑soluble thallium(I) acetate, this precursor guarantees homogeneous formulations and clean ligand burn‑out, minimizing carbon residue in oxide films. Also used to synthesize Ziegler‑type catalysts for selective hydrogenation of styrenic block copolymers. Available in high‑purity grades for reproducible material synthesis.

Molecular Formula C8H15O2Tl
Molecular Weight 347.59 g/mol
Cat. No. B15349894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(i)2-ethylhexanoate
Molecular FormulaC8H15O2Tl
Molecular Weight347.59 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O[Tl]
InChIInChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyCFZPRDHRMZJQFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(I) 2-Ethylhexanoate: Industrial-Grade Thallium Carboxylate for Advanced Material Synthesis and Catalysis


Thallium(I) 2-ethylhexanoate (CAS: 210578-56-6) is a thallium(I) salt of 2-ethylhexanoic acid, characterized by its molecular formula C₈H₁₅O₂Tl and a molecular weight of 347.59 g/mol [1]. It is an organometallic compound with a branched-chain carboxylate ligand, which confers solubility in non-polar organic solvents—a property essential for its primary industrial applications [2]. It serves as a critical precursor in the synthesis of Ziegler-type hydrogenation catalysts for the selective hydrogenation of styrenic block copolymers and as a thallium source in the fabrication of high-temperature superconducting thin films via metal-organic decomposition (MOD) [3]. Its procurement is typically specified for applications demanding high-purity metal-organic precursors with defined thermal decomposition characteristics.

Thallium(I) 2-Ethylhexanoate: Why In-Class Carboxylate and Alternative Thallium Source Substitutions Are Not Equivalent


Direct substitution of Thallium(I) 2-ethylhexanoate with simpler thallium carboxylates (e.g., acetate) or alternative metal 2-ethylhexanoates is not chemically or functionally equivalent. Thallium(I) 2-ethylhexanoate's branched C8 chain confers high solubility in organic solvents, a critical advantage for solution-based processing techniques like spin-coating or MOD [1]. In contrast, Thallium(I) acetate is an ionic salt primarily soluble in water, making it incompatible with non-aqueous precursor formulations [2]. Furthermore, as a thallium(I) compound, its chemical stability and decomposition pathway differ fundamentally from the more electrophilic and less stable thallium(III) analogs [3]. In superconductor fabrication, the 2-ethylhexanoate ligand is specifically chosen for its clean decomposition profile, which minimizes carbon residue in the final oxide film, a performance characteristic not automatically shared by other carboxylates like neodecanoates or acetates [4]. The following sections provide quantitative and contextual evidence for these critical differentiators.

Thallium(I) 2-Ethylhexanoate: Quantified Differentiation in Catalyst Performance and Material Purity


Thallium(I) 2-Ethylhexanoate vs. Thallium(I) Acetate: Organic Solubility and Process Compatibility

Thallium(I) 2-ethylhexanoate demonstrates high solubility in non-polar organic solvents, a property essential for solution-based thin-film deposition techniques like metal-organic decomposition (MOD) and spin-coating [1]. This is in stark contrast to Thallium(I) acetate, an ionic salt with negligible solubility in such media, restricting its use to aqueous or polar solvent systems [2]. While quantitative solubility data (e.g., g/L in xylene) is not publicly reported, the fundamental difference in solubility class is a primary driver for formulation choice.

Materials Science Superconductor Synthesis Solution Processing

Thallium(I) 2-Ethylhexanoate vs. Thallium(III) Carboxylates: Oxidation State Stability and Synthetic Utility

Thallium(I) 2-ethylhexanoate, containing Tl(I), is a stable compound suitable for use as a precursor and catalyst component. In contrast, alkylthallium(III) salts are noted for their inherent instability and susceptibility to multiple decomposition pathways, which restricts their synthetic utility [1]. The Tl(I) oxidation state provides a stable, reliable source of thallium for Ziegler-type catalyst formation, whereas the reactivity of Tl(III) analogs would introduce unwanted side reactions and complicate catalyst synthesis .

Organometallic Chemistry Catalysis Reagent Selection

Thallium(I) 2-Ethylhexanoate in Superconductor Fabrication: Quantified Process Advantage via MOD

In the fabrication of Tl₂Ba₂CaCu₂O₈ superconducting films, a specific formulation using thallium 2-ethylhexanoate as a precursor was employed. A precursor sol containing 8.462 g of thallium 2-ethylhexanoate, along with barium, calcium, and copper 2-ethylhexanoates, in 5 ml of chloroform was used for spin-coating [1]. This formulation is part of a metal-organic decomposition (MOD) process that yields films with a superconducting transition temperature (Tc) of up to 120 K [2]. The use of 2-ethylhexanoates is critical; the patent literature explicitly notes that while neodecanoates or other branched-chain fatty acids *may* be employed, 2-ethylhexanoates have 'found use' for this application due to their specific decomposition characteristics [3].

Superconductors Thin Film Deposition Metal-Organic Decomposition

Commercial Availability in Superconductor-Grade Purity: A Verified Specification for High-Performance Materials

Thallium(I) 2-ethylhexanoate is commercially available with a certified purity specification of 99.9% to 99.99% (metals basis) and is explicitly marketed as 'Superconductor Grade' by multiple vendors [1]. This defined purity grade is a critical procurement criterion, ensuring a low level of metallic impurities that could otherwise act as flux pinning centers or introduce defects in superconducting films. In contrast, common thallium(I) salts like acetate are typically offered as 99% or 99.9% purity without a dedicated 'superconductor' specification, reflecting a lower level of quality control for critical thin-film applications .

Materials Purity Superconductor Procurement Metal-Organic Precursors

Thallium(I) 2-Ethylhexanoate: High-Impact Application Scenarios Based on Quantified Differentiation


Synthesis of Ziegler-Type Nickel Catalysts for Selective Hydrogenation of Styrenic Block Copolymers

Thallium(I) 2-ethylhexanoate is reacted with triethylaluminum (AlEt₃) to form a homogeneous Ziegler-type hydrogenation catalyst . This catalyst system is employed industrially for the large-scale selective hydrogenation of styrenic block copolymers, a process crucial for modifying the thermal and oxidative stability of these polymers . The compound's solubility in organic solvents and its stable Tl(I) oxidation state are essential for the reproducible synthesis of the active catalyst, ensuring consistent polymer modification.

Fabrication of High-Temperature Superconducting Thin Films via Metal-Organic Decomposition (MOD)

Thallium(I) 2-ethylhexanoate serves as the thallium source in precursor solutions for fabricating Tl-Ba-Ca-Cu-O superconducting films [1]. In a validated process, it is combined with barium, calcium, and copper 2-ethylhexanoates in chloroform, spin-coated onto a substrate, and annealed at 850-870°C to yield an epitaxial superconducting layer with a Tc of up to 120 K [2][3]. The clean decomposition of the 2-ethylhexanoate ligand minimizes carbon contamination in the final oxide film, a key performance requirement for microwave and millimeter-wave devices [4].

High-Purity Thallium Precursor for Materials Science and Nanomaterials Synthesis

The compound's commercial availability in 'Superconductor Grade' (99.9%-99.99% metals basis) makes it a reliable precursor for synthesizing thallium-containing nanomaterials and coordination polymers [5]. Its high solubility in organic media enables solution-based processing techniques like sol-gel and spin-coating, which are widely used for producing uniform thin films and nanostructured materials with controlled composition and morphology .

Enantioselective Catalysis and Asymmetric Synthesis Research

While the primary role of Thallium(I) 2-ethylhexanoate is as a precursor, related metal 2-ethylhexanoates have been explored as catalysts for enantioselective synthesis, including the asymmetric Strecker reaction . The compound's organometallic nature and solubility profile suggest potential utility as a Lewis acid component in specialized asymmetric catalytic systems, a research area where the unique properties of thallium(I) carboxylates could be further explored.

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